molecular formula C19H13NO6 B11055855 9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B11055855
M. Wt: 351.3 g/mol
InChI Key: FSXMKAZBIRAPIE-UHFFFAOYSA-N
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Description

9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic compound that features a unique fusion of benzodioxole and furoquinoline structures. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multi-step organic reactions. Starting from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene, the core units can be prepared in a simple manner . The benzene core can then be derivatized via lithiation, and their photophysical properties can be adjusted as desired .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium tetrahydroaluminate for reduction and various oxidizing agents for oxidation . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: These compounds share the benzodioxole core and exhibit similar biological activities.

    Furoquinoline derivatives: These compounds share the furoquinoline structure and are studied for their medicinal properties.

Uniqueness

What sets 9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one apart is its unique combination of benzodioxole and furoquinoline structures, which may confer distinct biological activities and applications .

Properties

Molecular Formula

C19H13NO6

Molecular Weight

351.3 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one

InChI

InChI=1S/C19H13NO6/c21-19-18-12(6-22-19)20-11-5-16-15(25-8-26-16)4-10(11)17(18)9-1-2-13-14(3-9)24-7-23-13/h1-5,17,20H,6-8H2

InChI Key

FSXMKAZBIRAPIE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1

Origin of Product

United States

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